molecular formula C11H8Cl2N4 B8489119 4,5-dichloro-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine

4,5-dichloro-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8489119
M. Wt: 267.11 g/mol
InChI Key: LWAUAJYZUOMJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08691810B2

Procedure details

A suspension of Example 113C (0.35 g, 0.831 mmol) in methanol (9.2 mL) was treated with 2 N aqueous sodium hydroxide solution (2.08 mL, 4.15 mmol), and the reaction was heated to 70° C. for 10 minutes. The reaction was cooled to ambient temperature, and the pH was adjusted to pH ˜7 with 10% aqueous HCl solution. The neutralized mixture was treated with water (12 mL), and the resulting suspension was cooled to 0° C. and filtered. The solid was collected, washed with water, and dried in a vacuum oven at 60° C. to provide the title compound. MS ESI(+) m/z 267.6 [M+H]+.
Name
suspension
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
2.08 mL
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][N:5]=[C:4]2[N:9](S(C3C=CC(C)=CC=3)(=O)=O)[C:10]([C:12]3[CH:13]=[N:14][N:15]([CH3:17])[CH:16]=3)=[CH:11][C:3]=12.[OH-].[Na+].Cl.O>CO>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][N:5]=[C:4]2[NH:9][C:10]([C:12]3[CH:13]=[N:14][N:15]([CH3:17])[CH:16]=3)=[CH:11][C:3]=12 |f:1.2|

Inputs

Step One
Name
suspension
Quantity
0.35 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1Cl)N(C(=C2)C=2C=NN(C2)C)S(=O)(=O)C2=CC=C(C)C=C2
Name
Quantity
2.08 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
9.2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 60° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC=C1Cl)NC(=C2)C=2C=NN(C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.